4-({5-Methyl-4-phenyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}amino)-4-oxobutanoic acid
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Overview
Description
4-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-4-OXOBUTANOIC ACID is a complex organic compound with a unique structure that includes a thienyl group, a pyridylmethyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-4-OXOBUTANOIC ACID typically involves multiple steps, including the formation of the thienyl and pyridylmethyl groups, followed by their coupling and subsequent functionalization to introduce the butanoic acid moiety. Common synthetic routes may involve:
Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds between the thienyl and pyridylmethyl groups.
Amidation reactions: To introduce the amino and carbonyl functionalities.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially forming new derivatives.
Reduction: This can be used to reduce carbonyl groups to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the thienyl and pyridylmethyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
4-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-4-OXOBUTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-4-OXOBUTANOIC ACID: shares similarities with other thienyl and pyridylmethyl derivatives.
Phenylboronic acids: These compounds also contain aromatic rings and are used in similar applications.
Uniqueness
The uniqueness of 4-[(5-METHYL-4-PHENYL-3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-4-OXOBUTANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H21N3O4S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-[[5-methyl-4-phenyl-3-(pyridin-3-ylmethylcarbamoyl)thiophen-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H21N3O4S/c1-14-19(16-7-3-2-4-8-16)20(21(29)24-13-15-6-5-11-23-12-15)22(30-14)25-17(26)9-10-18(27)28/h2-8,11-12H,9-10,13H2,1H3,(H,24,29)(H,25,26)(H,27,28) |
InChI Key |
APZKLWXPHUKVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)CCC(=O)O)C(=O)NCC2=CN=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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